molecular formula C16H23BN2O4 B1591621 Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanone CAS No. 1073371-92-2

Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanone

Cat. No.: B1591621
CAS No.: 1073371-92-2
M. Wt: 318.2 g/mol
InChI Key: IEAOXNVWSKRLFT-UHFFFAOYSA-N
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Description

Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone is a boronic ester-containing compound featuring a pyridine core substituted with a dioxaborolane moiety and a morpholino group via a methanone linkage. Its molecular formula is C16H23BN2O4, with a molecular weight of 318.18 g/mol (CAS: 1201644-47-4) . The morpholino group enhances solubility and modulates biological interactions, while the dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key tool in organic synthesis .

Properties

IUPAC Name

morpholin-4-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O4/c1-15(2)16(3,4)23-17(22-15)13-9-12(10-18-11-13)14(20)19-5-7-21-8-6-19/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAOXNVWSKRLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585972
Record name (Morpholin-4-yl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073371-92-2
Record name (Morpholin-4-yl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step reaction process starting from pyridine derivatives. One common method involves the reaction of 3-pyridinecarboxaldehyde with morpholine in the presence of a boronic acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, often involving continuous flow chemistry to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The boronic acid moiety can be oxidized to form boronic acids or borates.

  • Reduction: : Reduction reactions can be performed to modify the pyridine ring.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Boronic acids or borates.

  • Reduction: : Reduced pyridine derivatives.

  • Substitution: : Substituted boronic acids or esters.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Employed in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Medicine: : Investigated for its potential use in drug development, particularly in the design of boronic acid-based drugs.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In drug development, for example, the boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes or proteins, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone (Target) C16H23BN2O4 318.18 Pyridine-3-yl substitution; morpholino-methanone linkage Suzuki-Miyaura cross-coupling; intermediate in drug discovery
(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone C18H26BNO5 347.21 Methoxy-substituted phenyl ring; morpholino group Enhanced solubility; antimicrobial activity
1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone C18H26BNO4 331.20 Ethane-1-one bridge; phenyl substitution Carbon-carbon bond formation in Suzuki reactions
(2,5-Dibromopyridin-3-yl)(morpholino)methanone C10H11Br2N2O2 346.02 Dual bromine substitution on pyridine Anticancer and antimicrobial activity
Morpholino(5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone C16H20N4O2S 332.40 Thiophene and pyrazolopyridine core Antibacterial and enzyme inhibition

Key Observations

Substitution Position: The pyridine-3-yl substitution in the target compound distinguishes it from derivatives like (2,5-Dibromopyridin-3-yl)(morpholino)methanone (pyridine-3-yl with bromine) and Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone (pyridine-2-yl substitution; CAS: 568577-88-8) . Positional isomers exhibit divergent reactivity and binding properties.

Functional Groups: The morpholino group universally improves solubility and bioavailability across analogs . Dioxaborolane enables cross-coupling reactions, but methoxy (in phenyl analogs) or bromine substituents modify electronic properties and biological targeting .

Biological Activity: Brominated derivatives (e.g., (2,5-Dibromopyridin-3-yl)(morpholino)methanone) show potent antimicrobial activity (MIC <0.25 μM) due to halogen-mediated interactions with bacterial enzymes .

Industrial Relevance :

  • The target compound’s discontinuation by suppliers (e.g., CymitQuimica) contrasts with its phenyl-substituted analogs, which remain in production for Suzuki reactions .

Biological Activity

Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanone is a synthetic compound characterized by its unique molecular structure that incorporates a morpholine ring and a boron-containing dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of targeting specific enzymes and pathways in various diseases.

  • CAS Number : 1201644-47-4
  • Molecular Formula : C16H23BN2O4
  • Molecular Weight : 318.18 g/mol
  • Structure : The compound features a morpholine ring attached to a pyridine derivative with a dioxaborolane substituent.

Antiparasitic Activity

Research indicates that compounds similar to this compound may exhibit antiparasitic properties. For instance, studies on related pyridine derivatives show promising activity against Plasmodium species responsible for malaria. These compounds often target the PfATP4 protein, which plays a crucial role in the parasite's sodium ion transport mechanism.

CompoundTargetActivity (EC50)Reference
WJM992PfATP40.010 µM
WJM921PfATP40.030 µM

Enzyme Inhibition

The incorporation of boron-containing moieties like dioxaborolane has been linked to enzyme inhibition mechanisms. Such compounds can act as reversible inhibitors for various enzymes involved in metabolic pathways. For example, studies have shown that the introduction of polar functional groups enhances solubility and metabolic stability while maintaining enzyme inhibition efficacy.

Cytotoxicity and Safety Profile

The safety profile of Morpholino compounds is critical for their development as therapeutic agents. Preliminary studies suggest that while these compounds can exhibit cytotoxic effects on certain cancer cell lines, they also demonstrate selective toxicity that spares normal cells. The hazard statements associated with this compound indicate potential irritations and toxicity at high concentrations; thus, careful handling is advised.

Case Study 1: Antimalarial Efficacy

In a murine model of malaria using P. berghei, a related compound demonstrated significant reduction in parasitemia levels (30% reduction at 40 mg/kg). This suggests that Morpholino derivatives could be optimized for enhanced antimalarial activity through structural modifications that improve pharmacokinetic properties.

Case Study 2: Enzyme Targeting

In vitro studies have shown that certain pyridyl derivatives exhibit potent inhibition of key metabolic enzymes involved in cancer pathways. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit N-methyltransferases involved in oncogenesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanone
Reactant of Route 2
Reactant of Route 2
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanone

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